Cas no 1188412-90-9 ((2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

(2S)-1-(3-フルオロ-2-メチルフェニル)プロパン-2-アミンは、光学活性を有するフェネチルアミン誘導体であり、その立体特異的な構造が生体分子との相互作用に重要な役割を果たします。3位のフッ素原子と2位のメチル基による電子効果と立体障害の組み合わせにより、標的受容体に対する選択性が向上しています。S配置のアミン中心はキラリティ依存的な薬理活性を示し、神経伝達物質関連研究において優れた分子ツールとして機能します。高い化学安定性と適度な脂溶性を兼ね備えており、血液脳関門透過性の評価モデルにも有用です。結晶性の白色固体として取り扱いやすく、有機溶媒への溶解性が良好な点も特徴です。

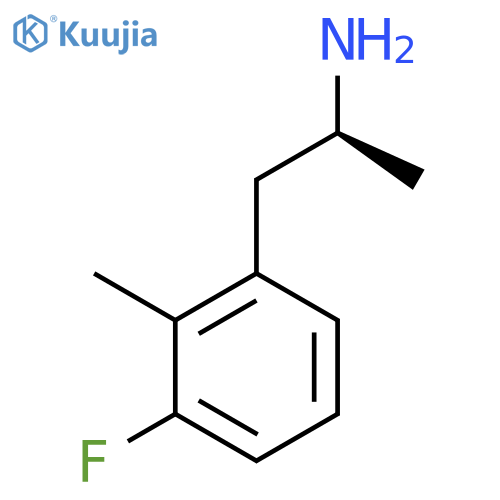

1188412-90-9 structure

商品名:(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine

- EN300-1867087

- SCHEMBL13692395

- 1188412-90-9

-

- インチ: 1S/C10H14FN/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1

- InChIKey: VAIGTXVYCTVDNP-ZETCQYMHSA-N

- ほほえんだ: FC1=CC=CC(=C1C)C[C@H](C)N

計算された属性

- せいみつぶんしりょう: 167.111027613g/mol

- どういたいしつりょう: 167.111027613g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1867087-10.0g |

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |

1188412-90-9 | 10g |

$7866.0 | 2023-06-01 | ||

| Enamine | EN300-1867087-0.1g |

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |

1188412-90-9 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1867087-1.0g |

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |

1188412-90-9 | 1g |

$1829.0 | 2023-06-01 | ||

| Enamine | EN300-1867087-5g |

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |

1188412-90-9 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1867087-10g |

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |

1188412-90-9 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1867087-0.05g |

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |

1188412-90-9 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1867087-0.25g |

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |

1188412-90-9 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1867087-2.5g |

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |

1188412-90-9 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1867087-5.0g |

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |

1188412-90-9 | 5g |

$5304.0 | 2023-06-01 | ||

| Enamine | EN300-1867087-0.5g |

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |

1188412-90-9 | 0.5g |

$946.0 | 2023-09-18 |

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1188412-90-9 ((2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine) 関連製品

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 5587-61-1(Triisocyanato(methyl)silane)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量